molecular formula C9H7NO2 B12354962 1,4a-Dihydroquinoline-4,7-dione

1,4a-Dihydroquinoline-4,7-dione

Cat. No.: B12354962
M. Wt: 161.16 g/mol
InChI Key: KPXRYIANMRPPEM-UHFFFAOYSA-N
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Description

1,4a-Dihydroquinoline-4,7-dione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core with two ketone groups at positions 4 and 7, and a hydrogen atom at position 4a.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4a-Dihydroquinoline-4,7-dione can be synthesized through various methods. One common approach involves the Gould–Jacobs reaction, which is a series of reactions starting with the condensation of an aniline with an alkoxy methylenemalonic ester or acyl malonic ester. This is followed by a 6-electron cyclization process to form the quinoline core . Another method involves the reaction of enaminones with aldehydes via intermolecular cascade cyclization in a one-pot protocol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition-metal-free processes and green chemistry principles is often preferred to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1,4a-Dihydroquinoline-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4,7-dione derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

1,4a-Dihydroquinoline-4,7-dione has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4a-Dihydroquinoline-4,7-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in DNA synthesis and repair, leading to its antimicrobial and anticancer effects . It can also interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

1,4a-Dihydroquinoline-4,7-dione can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of two ketone groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

1,4a-dihydroquinoline-4,7-dione

InChI

InChI=1S/C9H7NO2/c11-6-1-2-7-8(5-6)10-4-3-9(7)12/h1-5,7,10H

InChI Key

KPXRYIANMRPPEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=C2C1C(=O)C=CN2

Origin of Product

United States

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